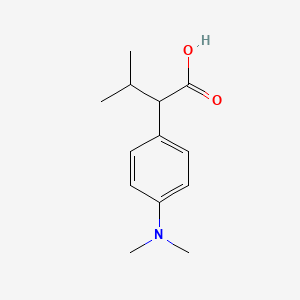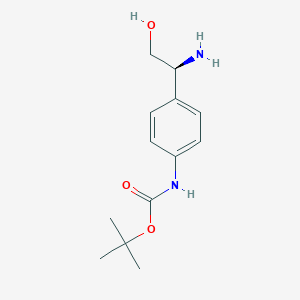
1-(2-Chloro-4-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 2-chloro-4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The piperazine ring can be oxidized under harsh conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups replacing the chloro group.
Reduction: The major product is 1-(2-Amino-4-nitrobenzyl)piperazine.
Oxidation: Oxidized piperazine derivatives, although these are less commonly studied.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and can be used to develop probes for imaging studies.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The piperazine ring can also interact with various enzymes and proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrobenzyl)piperazine: Similar structure but lacks the chloro substituent.
1-(2-Chloro-4-nitrophenyl)piperazine: Similar but with the nitro group directly attached to the benzene ring.
1-Benzylpiperazine: Lacks both the chloro and nitro substituents.
Uniqueness
1-(2-Chloro-4-nitrobenzyl)piperazine is unique due to the presence of both the chloro and nitro groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
3-chloro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
Clave InChI |
UHWUYUXDMRMLEH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


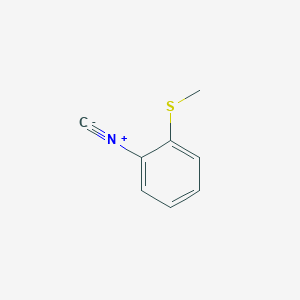
![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)

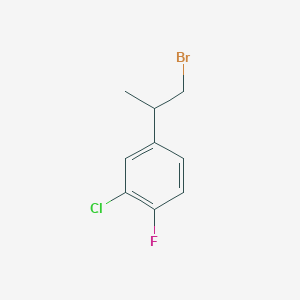


![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
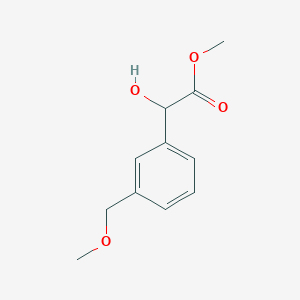
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)

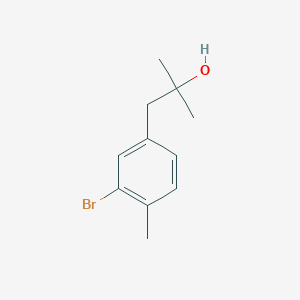
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
